Gel Strength of Methylated Agarose vs. Commercial Agarose Products
Methylated agarose prepared from Gracilaria asiatica exhibited a gel strength of 1024 ± 16.8 g cm⁻² (1.5% w/v), significantly exceeding Biowest agarose (878 ± 18.1 g cm⁻²) and approaching that of Sigma A9539 unmodified agarose (1127 ± 23.6 g cm⁻²) [1]. The low-gelling-temperature variant produced by optimized methylation (2.0 mL DMS, 6.5 mL NaOH) achieved a gel strength of 276 g cm⁻², which is slightly higher than Sigma's commercial low-gelling-temperature agarose A9414 (266.8 ± 5.2 g cm⁻²) [1].
| Evidence Dimension | Gel strength (1.5% w/v gel) |
|---|---|
| Target Compound Data | Methylated agarose: 1024 ± 16.8 g cm⁻²; Low-gelling methylated agarose: 276 g cm⁻² |
| Comparator Or Baseline | Biowest agarose: 878 ± 18.1 g cm⁻²; Sigma A9539: 1127 ± 23.6 g cm⁻²; Sigma A9414 low-gelling agarose: 266.8 ± 5.2 g cm⁻² |
| Quantified Difference | +146 g cm⁻² over Biowest; −103 g cm⁻² vs Sigma A9539; +9.2 g cm⁻² over Sigma A9414 |
| Conditions | Gel Tester (Kiya Seisakusho, Japan); 1.5% w/v aqueous gel; autoclaved at 120 °C for 1.5 h |
Why This Matters
Higher gel strength at equivalent concentration translates to either reduced polymer usage for cost-sensitive applications or improved mechanical robustness in electrophoresis gels and cell encapsulation matrices.
- [1] Zhang, Y., Fu, X., Duan, D., et al. (2017). Modification and comparison of three Gracilaria spp. agarose with methylation for promotion of its gelling properties. BMC Chemistry, 11, Article 104. View Source
